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Compound of Interest

Compound Name: GsMTx4 TFA

Cat. No.: B13907635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GsMTx4 trifluoroacetate

(TFA), a potent and selective inhibitor of mechanosensitive ion channels (MSCs), in neuronal

and cardiomyocyte research. GsMTx4 TFA is a valuable pharmacological tool for investigating

the roles of Piezo and some Transient Receptor Potential (TRP) channels in various

physiological and pathological processes.

Introduction
GsMTx4 is a 34-amino acid peptide originally isolated from the venom of the tarantula

Grammostola spatulata. It acts as a gating modifier of cationic MSCs, including Piezo1, Piezo2,

TRPC1, and TRPC6 channels.[1] Its mechanism of action is unique; it partitions into the outer

leaflet of the cell membrane and, under increased membrane tension, inserts deeper, thereby

reducing local membrane stress and inhibiting channel opening without directly occluding the

pore.[2] This non-stereospecific action makes both L- and D-enantiomers of GsMTx4 effective.

[3] GsMTx4 TFA is a salt form of the peptide, enhancing its stability and solubility for research

applications.

In neuroscience, GsMTx4 TFA is utilized to study the involvement of mechanosensitive

channels in processes such as pain perception, neuronal development, and neuroprotection.[1]

[4] In cardiology, it serves as a critical tool to investigate the role of these channels in cardiac

physiology, including responses to mechanical stress, ischemia-reperfusion injury, and

arrhythmias.
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Data Presentation
The following tables summarize the quantitative data on the effects of GsMTx4 TFA in

neuronal and cardiomyocyte models.

Table 1: Effects of GsMTx4 TFA on Neuronal Cells

Cell Type Assay
GsMTx4 TFA
Concentration

Observed
Effect

Reference

Dorsal Root

Ganglion (DRG)

Neurons

Calcium Imaging

(Yoda1-induced)
10 µM

Effectively blocks

Piezo1 currents

Dorsal Root

Ganglion (DRG)

Neurons

In vivo

mechanical

allodynia

10 µM (co-

injected)

Prevents

heightened

sensitivity to light

touch

Hippocampal

Neurons

Mechanotransdu

ction study
Not specified

Operates under

localized low

picoNewton

forces

Human Neural

Stem Cells

Differentiation

Assay
Not specified

Suppresses

neurogenesis

and enhances

astrogenesis

Table 2: Effects of GsMTx4 TFA on Cardiomyocytes
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Cell Type Assay
GsMTx4 TFA
Concentration

Observed
Effect

Reference

Isolated Rat

Hearts

Effective

Refractory

Period (ERP)

170 nM

Blocks stretch-

induced changes

in ERP

Swine Model of

Coronary

Occlusion

Ventricular

Ectopy and

Arrhythmias

57 µg/kg (iv)

Did not

significantly

suppress

ventricular

ectopy

Chick Ventricular

Myocytes

Patch-clamp

(SAKcaC)
50 nM

Decreased open

probability of

stretch-activated

BK channels

Mouse Model of

Ischemia-

Reperfusion

Infarct Size 57 µg/kg (iv)
Cardioprotective

effect observed

Signaling Pathways and Experimental Workflows
Signaling Pathway of GsMTx4 in Mechanotransduction
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Caption: GsMTx4 TFA inhibits mechanosensitive channels by altering membrane properties.

Experimental Workflow for Electrophysiology
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Cell Preparation

Patch-Clamp Recording

Data Analysis

Isolate Neurons or
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Pull Borosilicate Glass Pipette
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Record Baseline
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(Apply mechanical stimulus)

Apply GsMTx4 TFA
(e.g., 1-10 µM)

Record Currents in the
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Record Currents
After Washout

Analyze Current Amplitude,
Kinetics, and I-V Relationship

Click to download full resolution via product page

Caption: Workflow for whole-cell patch-clamp recording of mechanosensitive currents.
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Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in Neurons
This protocol is designed to record mechanosensitive currents from cultured neurons and

assess the inhibitory effect of GsMTx4 TFA.

Materials:

Cultured neurons (e.g., dorsal root ganglion neurons) on glass coverslips

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH

7.4 with NaOH)

Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH

7.2 with KOH)

GsMTx4 TFA stock solution (1 mM in water)

Borosilicate glass capillaries

Patch-clamp amplifier and data acquisition system

Micromanipulator

Perfusion system

Procedure:

Place a coverslip with cultured neurons in the recording chamber on the microscope stage

and perfuse with external solution.

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled

with internal solution.

Approach a neuron with the patch pipette and apply gentle positive pressure.

Once in proximity to the cell, release the positive pressure and apply gentle suction to form a

giga-ohm seal.
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Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell

configuration.

Clamp the cell at a holding potential of -60 mV.

Record baseline mechanosensitive currents by applying a mechanical stimulus (e.g., using a

fire-polished glass probe driven by a piezo-electric actuator or by applying negative pressure

to the patch pipette).

Apply GsMTx4 TFA at a final concentration of 1-10 µM to the recording chamber via the

perfusion system.

After a 5-10 minute incubation, record mechanosensitive currents again in the presence of

GsMTx4 TFA.

To test for reversibility, perfuse the chamber with the external solution for 10-15 minutes to

wash out the GsMTx4 TFA and record the currents again.

Analyze the current amplitude, activation kinetics, and current-voltage (I-V) relationship

before, during, and after GsMTx4 TFA application.

Calcium Imaging in Cardiomyocytes
This protocol describes how to measure intracellular calcium transients in isolated

cardiomyocytes using a ratiometric fluorescent indicator, Fura-2 AM, and assess the effect of

GsMTx4 TFA.

Materials:

Isolated adult ventricular cardiomyocytes

Tyrode's solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 glucose, 10 HEPES

(pH 7.4 with NaOH)

Fura-2 AM (1 mM stock in DMSO)

Pluronic F-127 (20% in DMSO)
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GsMTx4 TFA stock solution (1 mM in water)

Fluorescence microscopy system with dual-wavelength excitation (340/380 nm) and

emission detection (~510 nm)

Field stimulation electrodes

Procedure:

Isolate adult ventricular cardiomyocytes using a standard enzymatic digestion protocol.

Allow the isolated cardiomyocytes to adhere to laminin-coated coverslips for at least 1 hour.

Prepare a Fura-2 AM loading solution by diluting the Fura-2 AM stock to a final concentration

of 2-5 µM in Tyrode's solution. Add Pluronic F-127 to a final concentration of 0.02% to aid in

dye loading.

Incubate the cardiomyocytes with the Fura-2 AM loading solution for 20-30 minutes at room

temperature in the dark.

Wash the cells three times with Tyrode's solution to remove extracellular dye and allow for

de-esterification for at least 30 minutes.

Place the coverslip in a perfusion chamber on the microscope stage and perfuse with

Tyrode's solution.

Record baseline calcium transients by field-stimulating the cardiomyocytes at a desired

frequency (e.g., 1 Hz). Acquire fluorescence images at 340 nm and 380 nm excitation.

Introduce GsMTx4 TFA into the perfusion solution at a final concentration of 1-10 µM.

After a 10-15 minute incubation period, record calcium transients again in the presence of

GsMTx4 TFA.

Analyze the ratio of Fura-2 fluorescence (F340/F380) to determine changes in intracellular

calcium concentration. Compare the amplitude, duration, and decay kinetics of the calcium

transients before and after GsMTx4 TFA application.
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Cell Viability (MTT) Assay in Neurons
This protocol outlines the use of the MTT assay to assess the neuroprotective effects of

GsMTx4 TFA against a cytotoxic insult.

Materials:

Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons

96-well cell culture plates

Cell culture medium

GsMTx4 TFA stock solution (1 mM in water)

Cytotoxic agent (e.g., glutamate, hydrogen peroxide)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and

grow for 24-48 hours.

Pre-treat the cells with various concentrations of GsMTx4 TFA (e.g., 0.1, 1, 10 µM) for 1-2

hours.

Induce cytotoxicity by adding a toxic agent (e.g., 100 µM glutamate for 24 hours). Include

control wells with no GsMTx4 TFA and/or no toxic agent.

After the incubation period, remove the culture medium.

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
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Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan

crystals.

Carefully remove the medium containing MTT.

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the control (untreated) cells and compare the

viability of cells treated with the cytotoxic agent alone versus those pre-treated with GsMTx4
TFA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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